Proglumetacin - 57132-53-3

Proglumetacin

Catalog Number: EVT-315156
CAS Number: 57132-53-3
Molecular Formula: C46H58ClN5O8
Molecular Weight: 844.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proglumetacin is a carboxylic ester obtained by formal condensation of the carboxy group of indometacin with the hydroxy group of 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate. Used (as its dimaleate salt) to control pain and inflammation associated with musculoskeletal and joint disorders. Following oral administration, it is metabolised to indometacin and proglumide, a drug with antisecretory effects that helps prevent injury to the stomach lining. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, a lipoxygenase inhibitor, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antipyretic and a prodrug. It is a N-acylindole, an aromatic ether, a carboxylic ester, a N-alkylpiperazine, a member of benzamides and a member of monochlorobenzenes. It is functionally related to an indometacin and a proglumide.
Overview

Proglumetacin is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties. It is classified as a carboxylic ester, derived from the condensation of indometacin and a hydroxy group. Proglumetacin is primarily utilized in the management of pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders .

Source and Classification

Proglumetacin is synthesized from indometacin, a well-known NSAID. The compound falls under the classification of carboxylic esters due to its structural characteristics, which include a carboxy group linked to an alcohol moiety. Its chemical formula is C₄₆H₅₈ClN₅O₈, with a molecular weight of 835.43 g/mol .

Synthesis Analysis

Methods and Technical Details

Proglumetacin can be synthesized through various methods, primarily involving the esterification of indometacin. The synthesis typically involves:

  1. Esterification Reaction: The carboxylic acid group of indometacin reacts with an alcohol under acidic conditions to form the ester bond.
  2. Purification: The product is purified using techniques such as crystallization or chromatography to ensure the removal of unreacted materials and by-products.

The technical details of the synthesis process highlight the importance of controlling reaction conditions such as temperature, pressure, and pH to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of proglumetacin features several key components:

  • Indole Ring: This portion contributes to its pharmacological activity.
  • Carboxylic Ester Group: This functional group is crucial for its anti-inflammatory effects.

The structural representation can be summarized as follows:

  • Chemical Formula: C₄₆H₅₈ClN₅O₈
  • Molecular Weight: 835.43 g/mol
  • CAS Number: 59209-40-4

Proglumetacin's three-dimensional conformation allows it to interact effectively with biological targets, enhancing its therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Proglumetacin undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Cyclooxygenase Inhibition: Proglumetacin acts as an inhibitor of cyclooxygenase enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation.
  2. Hydrolysis: Under physiological conditions, proglumetacin can hydrolyze back into indometacin and other products, which may contribute to its therapeutic effects.

These reactions are essential for understanding how proglumetacin exerts its anti-inflammatory properties at the molecular level .

Mechanism of Action

Process and Data

The mechanism of action of proglumetacin primarily involves:

  • Inhibition of Prostaglandin Synthesis: By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), proglumetacin reduces the production of prostaglandins, leading to decreased inflammation and pain.
  • Modulation of Inflammatory Pathways: Proglumetacin may influence various signaling pathways associated with inflammation, including those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).

This multifaceted mechanism underpins its effectiveness in treating inflammatory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Proglumetacin exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Proglumetacin is primarily used in clinical settings for:

  • Pain Management: Effective in alleviating pain associated with inflammatory diseases such as arthritis.
  • Anti-inflammatory Treatment: Used to reduce inflammation in various musculoskeletal disorders.

Research continues into its potential applications beyond traditional NSAID use, including studies on its antiviral properties against SARS-CoV-2 .

Chemical and Pharmacological Characterization of Proglumetacin

Structural Analysis and Synthesis Pathways

Molecular Composition and IUPAC Nomenclature

Proglumetacin (CAS number 57132-53-3) is a complex chemical entity with the molecular formula C46H58ClN5O8 and a molecular weight of 844.45 g/mol. According to IUPAC nomenclature, it is designated as 3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate [1] [6] [7]. The molecule features several distinctive structural components: a benzoyl-substituted indole moiety (characteristic of indomethacin derivatives), a piperazine linker, and a proglumide-based ester group. This hybrid architecture contributes to its unique physicochemical properties, including high lipophilicity (predicted XLogP3 ≈ 7.3) and an extensive rotatable bond count of 23, which influences its conformational flexibility and molecular interactions [1] [6].

Comparative Structural Features with Indomethacin and Proglumide

Proglumetacin represents a strategic hybridization of two pharmacologically active components: the NSAID indomethacin and the gastroduodenal protective agent proglumide. The indomethacin moiety (1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl acetic acid) provides the anti-inflammatory activity, while the proglumide component (N-benzoyl-N,N-dipropyl glutamic acid) confers gastroprotective properties [2] [7]. This molecular fusion occurs through a spacer unit consisting of a 2-hydroxyethyl piperazine propyl ester bridge, creating a single chemical entity with dual functionality [6] [7]. The hybrid structure remains inactive until enzymatic hydrolysis in vivo releases both indomethacin and proglumide, enabling their respective pharmacological actions while mitigating the gastrointestinal toxicity typically associated with indomethacin [4] [7].

Table 1: Comparative Structural Features of Proglumetacin and Its Active Metabolites

Structural FeatureProglumetacinIndomethacinProglumide
Core pharmacophoreBenzoylindole + GlutaminateBenzoylindoleBenzoyl glutamic acid derivative
Molecular weight844.45 g/mol357.8 g/mol334.4 g/mol
Active groupsEster-linked hybridFree carboxylic acidFree carboxylic acid
Key functional elementsPiperazine linker, Ester bondsCarboxyl group, Methoxy groupDipropylcarbamoyl group
Bioactivation requirementEnzymatic hydrolysisDirectly activeDirectly active

Pharmacokinetic Properties

Metabolic Pathways and Biotransformation

Proglumetacin functions as a prodrug that undergoes extensive biotransformation to release its active components. Following oral administration, it is rapidly absorbed from the gastrointestinal tract and subjected to enzymatic hydrolysis primarily by hepatic and plasma esterases. This hydrolysis cleaves the ester bonds, yielding two primary active metabolites: indomethacin (the cyclooxygenase inhibitor responsible for anti-inflammatory effects) and proglumide (an antisecretory agent that provides gastroprotection) [4] [7]. Pharmacokinetic studies in dogs demonstrate that proglumetacin undergoes enterohepatic recirculation, prolonging its systemic presence and potentially extending its therapeutic effect [7]. The metabolic pathway also generates an intermediate metabolite, desproglumideproglumetacin (DPP), which retains partial pharmacological activity, particularly in inhibiting 5-lipoxygenase (5-LOX) [5].

Table 2: Key Metabolites of Proglumetacin and Their Pharmacological Roles

MetaboliteEnzymatic ProcessPharmacological ActivitySignificance
IndomethacinEster hydrolysisCOX-1/COX-2 inhibitionPrimary anti-inflammatory effect
ProglumideEster hydrolysisCCK antagonist, Gastric protectionReduces gastrointestinal toxicity
Desproglumideproglumetacin (DPP)Partial hydrolysis5-LOX inhibitionComplementary anti-inflammatory activity
Minor oxidative metabolitesHepatic cytochrome P450VariableLimited pharmacological contribution

Bioavailability and Plasma Protein Binding Dynamics

The bioavailability profile of proglumetacin is intrinsically linked to its prodrug design. While specific human bioavailability data remains limited, its lipophilic nature suggests efficient absorption from the gastrointestinal tract. Once absorbed, proglumetacin and its metabolites exhibit significant plasma protein binding, primarily to albumin and α1-acid glycoprotein [8]. This binding creates a substantial reservoir effect, with protein-bound fractions serving as a depot for gradual release of active unbound molecules. According to principles of plasma protein binding, the unbound fraction (typically <5% for highly bound drugs) represents the pharmacologically active component capable of diffusing across membranes to reach target tissues [8]. The binding dynamics follow reversible equilibrium kinetics, represented as Protein + Drug ⇌ Protein-Drug Complex, allowing continuous dissociation as the free fraction is eliminated via hepatic metabolism or renal excretion. These binding characteristics influence its volume of distribution and contribute to the sustained pharmacological effects observed in anti-inflammatory applications [3] [8].

Pharmacodynamic Mechanisms

Cyclooxygenase (COX) Inhibition Profiles

The primary pharmacodynamic action of proglumetacin is mediated through its active metabolite indomethacin, which functions as a non-selective cyclooxygenase inhibitor. Indomethacin competitively binds to both COX-1 and COX-2 isoforms, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostanoids including prostaglandins (PGE2, PGI2) and thromboxane A2 (TXA2) [4] [9]. Biochemical assays demonstrate that while intact proglumetacin shows minimal direct COX inhibition (IC50 = 310 μM for PGE2 formation), its metabolite indomethacin exhibits potent activity (IC50 = 0.1-1 μM) [5]. This inhibition profile translates to significant reductions in inflammatory mediators, evidenced by decreased prostaglandin E2 (PGE2) levels in experimental models of inflammation. For instance, in rat air pouch models, proglumetacin administration (30 mg/kg) produced a marked decrease in PGE2 content within inflammatory exudates [10]. The non-selective COX inhibition underlies both its therapeutic efficacy and the potential for mechanism-based adverse effects, though the co-released proglumide component mitigates gastrointestinal risks [4] [7].

Dual Modulation of Arachidonic Acid Metabolism

Beyond COX inhibition, proglumetacin demonstrates unique modulatory effects on the broader arachidonic acid cascade. Intact proglumetacin and its intermediate metabolite DPP exhibit potent 5-lipoxygenase (5-LOX) inhibitory activity, with IC50 values of 1.5 μM and 16.3 μM respectively against 5-HETE formation in guinea pig polymorphonuclear leukocytes [5] [10]. This dual inhibition represents a pharmacological advantage over conventional NSAIDs, as it simultaneously targets both the COX and LOX pathways of arachidonic acid metabolism. While COX inhibition reduces pro-inflammatory prostaglandins and thromboxanes, 5-LOX inhibition diminishes the production of leukotrienes (LTB4, LTC4, LTD4), which are potent mediators of leukocyte chemotaxis, vascular permeability, and bronchoconstriction [9]. This dual action may explain the enhanced anti-inflammatory efficacy observed in experimental models, where proglumetacin effectively suppresses leukocyte migration into inflammatory sites by inhibiting both cyclooxygenase-derived chemotaxins (thromboxane B2) and 5-LOX products [5] [10]. The complementary inhibition of these parallel pathways in arachidonic acid metabolism represents a multimodal mechanism that comprehensively regulates the inflammatory response at the biochemical level.

Table 3: Enzymatic Targets in Arachidonic Acid Metabolism Affected by Proglumetacin and Metabolites

Target EnzymeInhibitor FormIC50Effect on Arachidonic Acid Metabolites
COX-1/COX-2Indomethacin (metabolite)0.1-1 μM↓ Prostaglandins (PGE2, PGI2), ↓ Thromboxanes
5-LipoxygenaseProglumetacin (intact)1.5 μM↓ 5-HETE, ↓ Leukotrienes (LTB4, LTC4)
5-LipoxygenaseDPP (metabolite)16.3 μM↓ 5-HETE, ↓ Leukotrienes
Phospholipase A2Indomethacin (metabolite)Moderate↓ Arachidonic acid release

Figure: Metabolic Pathway of Proglumetacin Demonstrating Dual Inhibition of Arachidonic Acid Metabolism

Arachidonic Acid│├──COX Pathway─────▶ Prostaglandins (PGE₂, PGI₂) ────┐│             (Inhibited by indomethacin)             ││                                                     │└──5-LOX Pathway────▶ 5-HETE ▶ Leukotrienes (LTB₄) ───┼──▶ Inflammation(Inhibited by proglumetacin and DPP)   ││Proglumetacin ▶ Hydrolysis ▶ Indomethacin + Proglumide──────┘(in liver/plasma)

This schematic illustrates how proglumetacin, through its metabolic products, simultaneously inhibits two major inflammatory pathways, providing broader anti-inflammatory control than single-pathway inhibitors [5] [9] [10].

Properties

CAS Number

57132-53-3

Product Name

Proglumetacin

IUPAC Name

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate

Molecular Formula

C46H58ClN5O8

Molecular Weight

844.4 g/mol

InChI

InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)

InChI Key

PTXGHCGBYMQQIG-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5

Synonyms

3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate
Prodamox
proglumetacin
proglumetacin dimaleate
proglumetacin maleate
protacine
Protaxil
Protaxon

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.